molecular formula C8H10N2OS B1272579 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde CAS No. 900015-48-7

2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde

Cat. No. B1272579
M. Wt: 182.25 g/mol
InChI Key: CFFWKLLEEVWNLE-UHFFFAOYSA-N
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Description

The compound "2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde" is a heterocyclic molecule that is not directly mentioned in the provided papers. However, the papers discuss related compounds with pyrrolidine and thiazole moieties, which can provide insights into the chemistry of similar structures. These compounds are of interest due to their potential biological activities and their use as intermediates in the synthesis of various pharmacologically active agents .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including cyclization and 1,3-dipolar cycloaddition reactions. For instance, a series of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were synthesized with yields ranging from 70-96% . Another study reported the synthesis of pyrrolo[2,1-b]thiazole thioaldehydes using a modified Vilsmeier reaction . Additionally, a rapid synthetic method for 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde was established, which is structurally similar to the compound of interest, with a total yield of 65% . These methods highlight the versatility of synthetic approaches for constructing complex molecules containing pyrrolidine and thiazole units.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the stereochemistry of one derivative was determined by single crystal X-ray diffraction . Spectral studies, including 1H NMR, have been used to investigate the conformational properties of pyrrolo[2,1-b]thiazole thioaldehydes . These studies provide valuable information on the structural aspects of these molecules, which can be extrapolated to understand the molecular structure of "2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde".

Chemical Reactions Analysis

The chemical reactivity of compounds with pyrrolidine and thiazole units has been explored in various studies. For instance, the synthesis of 1-vinylpyrrole-benzimidazole ensembles was achieved by condensation reactions . The importance of intramolecular hydrogen bonding in thiadiazol-pyrrolidin-2-ol bearing species has been highlighted, affecting their conformational behavior . These insights into the chemical behavior of related compounds can help predict the reactivity of "2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde".

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde" have been studied. Acid dissociation constants were determined for a series of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, and antimicrobial activity was observed against various bacterial and fungal strains . The spectral data provided insights into the existence of different conformations and the influence of substituents on chemical shifts . These studies contribute to a better understanding of the physicochemical characteristics of compounds with similar structural features.

Scientific Research Applications

Sensor Construction and Analytical Applications

2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde derivatives have been found useful in sensor construction. For instance, pyridine-2-carbaldehyde-2-(4-methyl-1,3-benzothiazol-2-yl)hydrazone, a related compound, has been used as a neutral ionophore in the construction of an Er(III) membrane sensor. This sensor demonstrates high selectivity and suitability for analytical applications, including the direct monitoring of Er(III) in binary mixtures and indirect determination of fluoride ions in mouth wash preparations (Ganjali et al., 2007).

Synthesis of Novel Derivatives

These compounds are also used in the synthesis of novel chemical derivatives. For example, the synthesis of new 1,3,4-Oxadiazolecopper(II) derivatives from Thiosemicarbazone complexes has been documented. These derivatives are characterized by interesting structural and spectroscopic features, indicating potential for further chemical research and applications (Gómez-Saiz et al., 2003).

Studies in Molecular Structure and Isomerism

Research into the molecular structure and isomerism of similar compounds has been conducted. For instance, the rotational isomerism of pyrrolo[2,1-b]thiazole-5-carbaldehydes has been studied, providing insights into the structural dynamics of these molecules (Brindley et al., 1986).

Antimicrobial Activities

Compounds related to 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde have demonstrated antimicrobial activities. The synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and the evaluation of their antimicrobial activities is an example of such research (Bayrak et al., 2009).

Synthesis of Heterocyclic Compounds

The compound is also involved in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. Studies have been conducted on synthesizing novel series of heterocyclic compounds like pyrrolidin-2-one derivatives and their evaluation for antibacterial activity (Patel & Patel, 2015).

Schiff Bases and Biological Activities

The formation of Schiff bases from compounds such as 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde and their biological activities have been a subject of interest. For example, the synthesis and characterization of novel chitosan Schiff bases based on heterocyclic moieties and their antimicrobial activity have been explored (Hamed et al., 2020).

Desulfurization in Oxidative Cyclization

The role of these compounds in desulfurization during oxidative cyclization has been studied. The conversion to 1,3,4-oxadiazole derivatives through this process demonstrates the chemical versatility of these compounds (Gómez-Saiz et al., 2002).

Photoinduced Reactivity Studies

Studies on photoinduced reactivity, like the investigation of radiationless decay processes of unnatural DNA bases involving pyrrole-2-carbaldehyde, provide insights into the photochemical stability of these compounds (Ghosh et al., 2021).

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . It has a hazard classification of Acute Tox. 4 Oral . The storage class code is 11 - Combustible Solids .

properties

IUPAC Name

2-pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c11-6-7-5-9-8(12-7)10-3-1-2-4-10/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFWKLLEEVWNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377620
Record name 2-pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde

CAS RN

900015-48-7
Record name 2-pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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